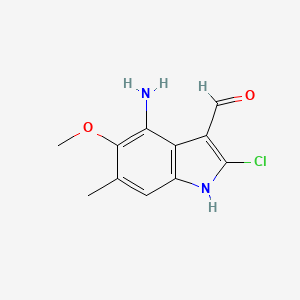
4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The specific substituents, such as the amino, chloro, methoxy, and methyl groups, are introduced through subsequent reactions, including halogenation, methylation, and formylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: 4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chloro-5-methoxy-1H-indole-3-carbaldehyde: Lacks the methyl group at the 6-position.
4-amino-5-methoxy-6-methyl-1H-indole-3-carbaldehyde: Lacks the chloro group at the 2-position.
2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde: Lacks the amino group at the 4-position.
Uniqueness
4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
73355-49-4 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-amino-2-chloro-5-methoxy-6-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11ClN2O2/c1-5-3-7-8(9(13)10(5)16-2)6(4-15)11(12)14-7/h3-4,14H,13H2,1-2H3 |
InChI Key |
UNCGVPZOTPGQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2)Cl)C=O)C(=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















